

Quantum Chemical Analysis of 9-Phosphabicyclo[3.3.1]nonane: A Technical Guide

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Compound of Interest

Compound Name: 9-Phosphabicyclo[3.3.1]nonane

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This technical guide provides an in-depth quantum chemical analysis of **9-Phosphabicyclo[3.3.1]nonane**, a rigid bicyclic phosphine ligand of significant interest in coordination chemistry and catalysis. This document summarizes key structural parameters derived from computational studies, outlines the methodologies for these analyses, and presents logical workflows for performing such quantum chemical investigations.

Molecular Structure and Properties

9-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound with the chemical formula $C_8H_{15}P$.^[1] Its rigid framework, composed of two fused six-membered rings, imparts unique steric and electronic properties that are highly valuable in the design of catalysts and functional materials.^{[2][3]} The phosphorus atom at the bridgehead position provides a key site for coordination with metal centers.

Physicochemical Properties

The fundamental properties of the parent **9-Phosphabicyclo[3.3.1]nonane** molecule are summarized in the table below.

| Property | Value | Source |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C ₈ H ₁₅ P | [1][4][5] |
| Molecular Weight | 142.18 g/mol | [1][4] |
| Monoisotopic Mass | 142.091137476 Da | [4][5] |
| IUPAC Name | 9-phosphabicyclo[3.3.1]nonane | [4] |
| Canonical SMILES | C1CC2CCCC(C1)P2 | [4][5] |
| InChIKey | QJCMAJXWIAFFED-UHFFFAOYSA-N | [4][5] |

Computed Structural Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules with high accuracy. The following table presents selected computed geometric parameters for a derivative, **9-phosphabicyclo[3.3.1]nonane-9-selenide**, which provides insight into the geometry of the parent molecule.

| Parameter | Value |
|-------------------------------------|-----------|
| Bond Lengths (Å) | |
| P=Se | 2.1155(5) |
| Bond Angles (°) | |
| Se-P-C _{Ar} | 113.08(6) |
| Torsional Angles (°) | |
| Se-P-C _q -C _q | 55.70(2) |

Data obtained from crystallographic and DFT studies of **9-phosphabicyclo[3.3.1]nonane** derivatives.

Computational Methodology

The quantum chemical analysis of **9-Phosphabicyclo[3.3.1]nonane** and its derivatives typically involves geometry optimization and subsequent calculation of various molecular properties using DFT.

Density Functional Theory (DFT) Calculations

A common and robust methodology for the quantum chemical analysis of phosphine ligands and their metal complexes involves the use of DFT.

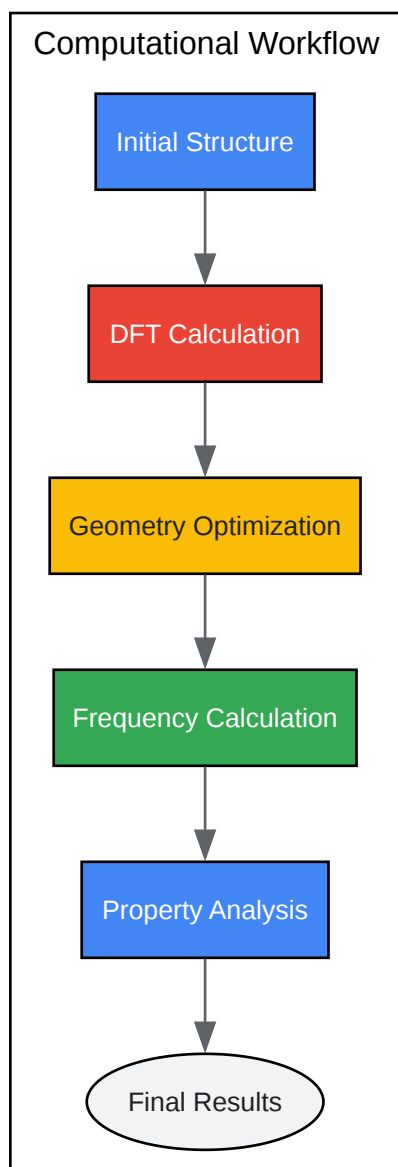
Protocol for DFT-based Geometry Optimization and Property Calculation:

- Initial Structure Input: A starting 3D structure of **9-Phosphabicyclo[3.3.1]nonane** is generated using molecular modeling software.
- Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is crucial for obtaining accurate results. A widely used combination for systems containing transition metals and main group elements is:
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
 - Basis Set: 6-311++G(d,p) for non-metallic atoms (H, C, N, O, P) and LanL2DZ for any metal centers.^{[6][7]}
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
- Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- Property Calculations: Once the optimized geometry is obtained, various electronic and spectroscopic properties can be calculated, including:
 - Frontier Molecular Orbitals (HOMO, LUMO) and their energy gap.

- Molecular Electrostatic Potential (MEP).
- NMR chemical shifts.
- Vibrational frequencies (for comparison with experimental IR and Raman spectra).
- Bonding analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM).[\[6\]](#)
[\[7\]](#)

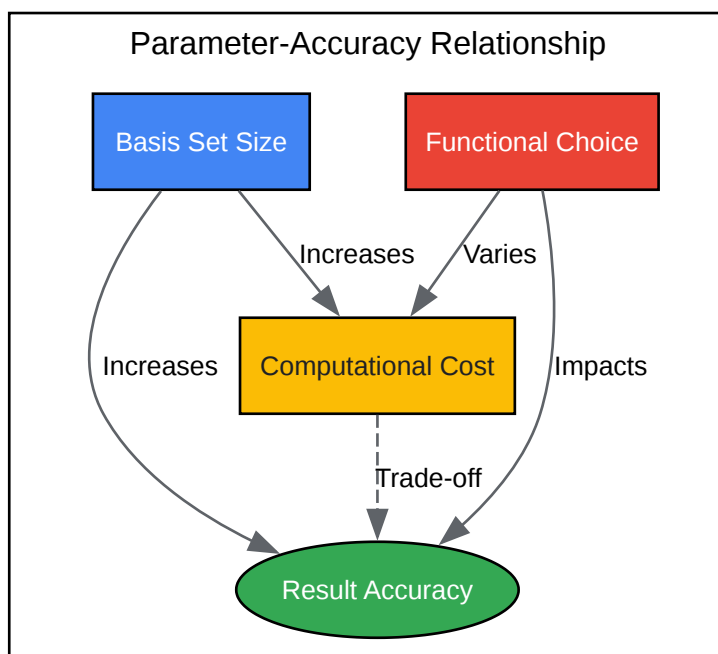
Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the quantum chemical analysis of **9-Phosphabicyclo[3.3.1]nonane**.



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A typical workflow for quantum chemical analysis.



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Logical relationship between computational parameters and accuracy.

Conclusion

The quantum chemical analysis of **9-Phosphabicyclo[3.3.1]nonane** provides invaluable insights into its structural and electronic properties, which are crucial for its application in catalysis and materials science. The methodologies outlined in this guide, particularly DFT calculations, offer a reliable framework for researchers to investigate this and related phosphine ligands. The interplay between computational parameters and the accuracy of the results underscores the importance of careful methodological selection in obtaining meaningful and predictive data. Further research in this area will continue to benefit from the synergy between experimental and computational approaches, leading to the rational design of novel catalysts and functional molecules.

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